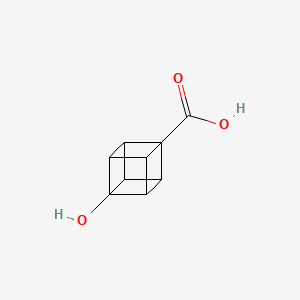
1-Hydroxy-cubane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-cubane-4-carboxylic acid is a unique organic compound characterized by its cubane structure, which consists of eight carbon atoms arranged in a cubic configuration. This highly strained and rigid structure makes it an interesting subject of study in various fields of chemistry and materials science.
Preparation Methods
The synthesis of 1-Hydroxy-cubane-4-carboxylic acid typically involves multiple steps, starting from simpler cubane derivatives. One common method involves the functionalization of cubane carboxylic acids. For example, the Hofer–Moest reaction under flow conditions has been used to convert cubane carboxylic acids to alkoxy cubanes . This method involves oxidative decarboxylative ether formation, which is compatible with other oxidizable functional groups and allows for straightforward upscaling. Additionally, photolysis of 1,4-diiodocubane in methanol has been reported to yield methoxycubanes .
Chemical Reactions Analysis
1-Hydroxy-cubane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The hydroxyl and carboxyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents
Scientific Research Applications
1-Hydroxy-cubane-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The cubane structure serves as a bioisostere for benzene rings, potentially leading to improved physical and biological properties in drug design.
Materials Science: The rigid and strained structure of cubane derivatives makes them useful as non-aromatic rigid spacers in organic materials and polymers.
Electrochemistry: The compound has been studied for its electrochemical properties, including its use in oxidative decarboxylative ether formation.
Mechanism of Action
The mechanism of action of 1-Hydroxy-cubane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites in biological molecules, potentially leading to altered biological activity. For example, substituting a phenyl ring with a cubyl unit can lead to improved physical and biological properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Hydroxy-cubane-4-carboxylic acid can be compared with other similar compounds, such as:
Cubane-1,4-dicarboxylic acid: Another cubane derivative with carboxylic acid groups at the 1 and 4 positions.
4-Methoxycarbonylcubanecarboxylic acid: A cubane derivative with a methoxycarbonyl group.
Bicyclo[1.1.1]pentane derivatives: These compounds share a similar strained and rigid structure but differ in their specific chemical properties and applications
Properties
Molecular Formula |
C9H8O3 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-hydroxycubane-1-carboxylic acid |
InChI |
InChI=1S/C9H8O3/c10-7(11)8-1-4-2(8)6-3(8)5(1)9(4,6)12/h1-6,12H,(H,10,11) |
InChI Key |
FONDOVWTJIBTOQ-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


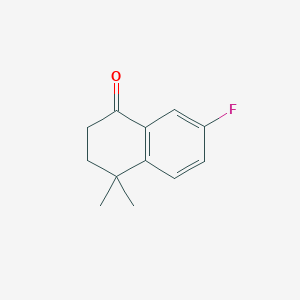
![6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-N-[(3S)-pyrrolidin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B13032962.png)
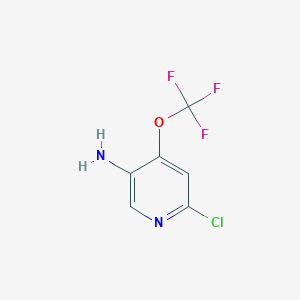
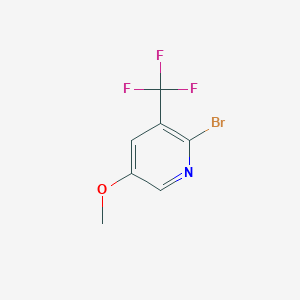

![ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate](/img/structure/B13032985.png)
![3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid](/img/structure/B13032987.png)
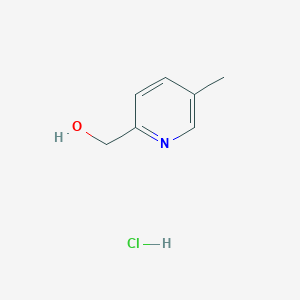
![(3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033006.png)
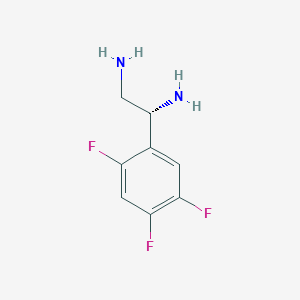
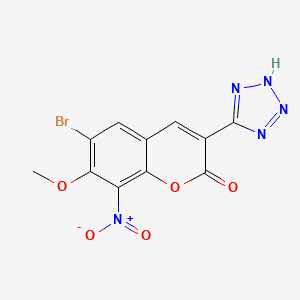
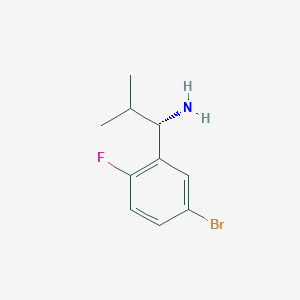
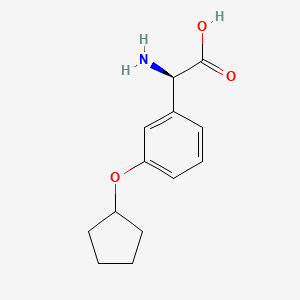
![4-chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13033049.png)
